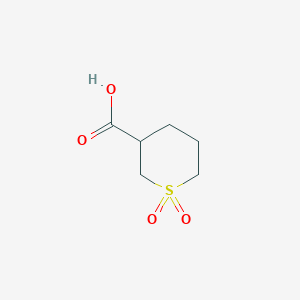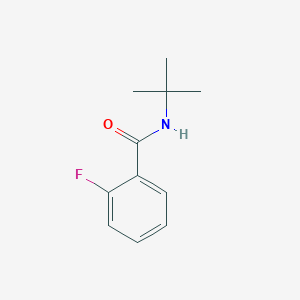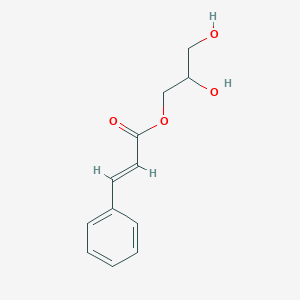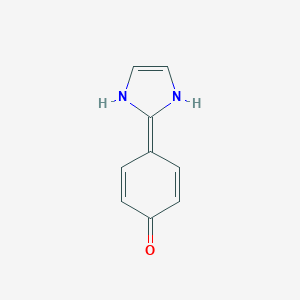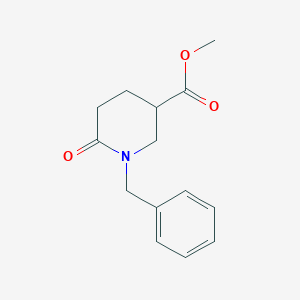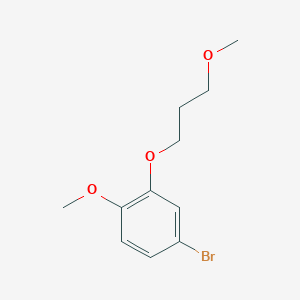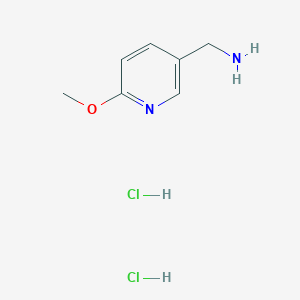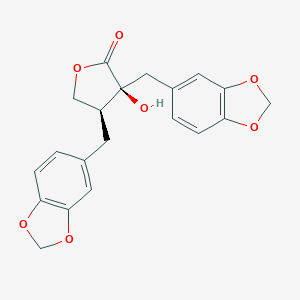
Meridinol
Übersicht
Beschreibung
Meridinol is a novel compound that has recently been identified as a potential therapeutic agent for a variety of diseases. It is a synthetic small molecule derived from a combination of two natural compounds, namely, meridianin and naringenin. Meridinol has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial effects. In addition, it has been shown to be a potent inhibitor of angiogenesis and to possess immunomodulatory properties. Thus, meridinol has the potential to be developed as a novel therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Meridinol is a novel lignan isolated from Zanthoxylum fagara, with its structure determined by spectroscopic data and X-ray single crystal structure analysis (Amaro-Luis et al., 1988).
- A study achieved the total synthesis of racemic Meridinol, along with its epimer, Epimeridinol, and a related cyclolignan, establishing the structure of these synthesized lignans through spectroscopic data (Amer et al., 1993).
Antifungal Properties
- Meridine, a derivative of Meridinol from the marine sponge Corticium sp., exhibits inhibitory effects on the growth of fungal species like Candida albicans and Cryptococcus neoformans, suggesting its potential as an antifungal agent (McCarthy et al., 1992).
Antitumor Activity
- Phenanthrolin-7-one derivatives, analogues of marine pyridoacridines such as Meridine, have been synthesized and evaluated for in vitro cytotoxic activity against various human cancer cell lines, showing promising antitumor properties (Delfourne et al., 2003).
- Analogues of Meridine, a marine pyridoacridine alkaloid, have been synthesized and tested for their antitumor activities, revealing some compounds with significantly higher in vitro antitumor activity than Meridine (Delfourne et al., 2001).
Eigenschaften
IUPAC Name |
(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLSQPCSOEBAY-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meridinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the absolute stereochemistry of meridinol?
A1: The absolute stereochemistry of meridinol was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []
Q2: Are there any known synthetic routes to obtain meridinol?
A2: Yes, meridinol has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epimeridinol and a related cyclolignan. []
Q3: In what plant species has meridinol been identified?
A3: Meridinol has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of meridinol alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



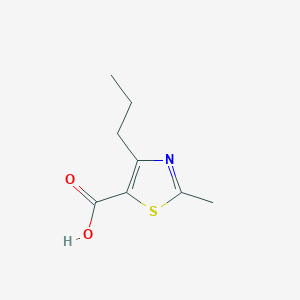
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
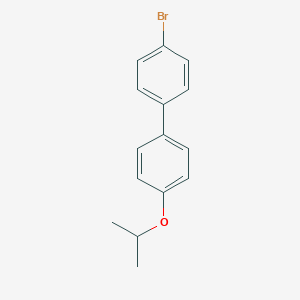
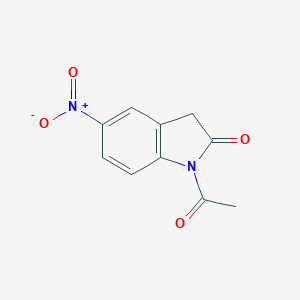
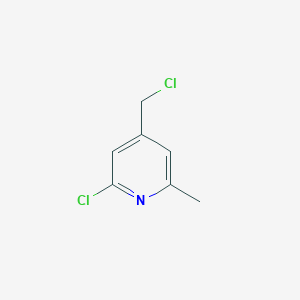
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
